Home > Products > Screening Compounds P23841 > 1-Methyl-2-methylsulfonyl-4-nitroimidazole
1-Methyl-2-methylsulfonyl-4-nitroimidazole - 86072-17-5

1-Methyl-2-methylsulfonyl-4-nitroimidazole

Catalog Number: EVT-3495789
CAS Number: 86072-17-5
Molecular Formula: C5H7N3O4S
Molecular Weight: 205.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Methyl-2-methylsulfonyl-4-nitroimidazole is a member of the nitroimidazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a nitro group, a methylsulfonyl group, and a methyl group attached to the imidazole ring, which contributes to its unique chemical properties and potential applications in drug development.

Source

The compound is synthesized through various chemical reactions involving imidazole derivatives. It has been studied extensively due to its relevance in developing therapeutic agents, especially in treating infections and cancer.

Classification

1-Methyl-2-methylsulfonyl-4-nitroimidazole is classified as a nitroimidazole compound. Nitroimidazoles are characterized by their nitro group (-NO2) attached to an imidazole ring, which is crucial for their biological activity. This class of compounds is often employed in antimicrobial and antiprotozoal therapies.

Synthesis Analysis

The synthesis of 1-Methyl-2-methylsulfonyl-4-nitroimidazole can be achieved through several methods:

  1. Mitsunobu Reaction: This method involves the reaction of an alcohol with an azole derivative under Mitsunobu conditions, leading to the formation of the desired nitroimidazole .
  2. Diazotization and Nitration: A common synthetic route includes diazotization of 2-aminoimidazole followed by nitration, which introduces the nitro group into the imidazole ring .
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance yields and reduce reaction times, making the synthesis more efficient .

Technical Details

The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to optimize yields and purity.

Molecular Structure Analysis

1-Methyl-2-methylsulfonyl-4-nitroimidazole possesses a complex molecular structure characterized by:

  • Molecular Formula: C6H8N4O2S
  • Molecular Weight: Approximately 188.22 g/mol
  • Structural Features: The imidazole ring is planar, with substituents influencing its electronic properties. The methylsulfonyl group (-SO2CH3) enhances solubility and may affect the compound's reactivity.

Data

Crystallographic studies reveal bond lengths and angles consistent with typical nitroimidazole structures. The presence of the methylsulfonyl group introduces steric hindrance that can influence molecular interactions.

Chemical Reactions Analysis

1-Methyl-2-methylsulfonyl-4-nitroimidazole can undergo various chemical reactions:

  1. Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, which may alter its biological activity.
  2. Nucleophilic Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
  3. Reactivity with Biological Targets: Nitroimidazoles generally exhibit reactivity towards biological targets such as DNA or proteins due to their electrophilic nature.

Technical Details

The reactivity profiles are influenced by the electronic effects of substituents on the imidazole ring, which can modulate the compound's interaction with biomolecules.

Mechanism of Action

The mechanism of action for 1-Methyl-2-methylsulfonyl-4-nitroimidazole primarily involves:

  1. Reduction to Active Form: In anaerobic conditions, nitro groups are reduced to form reactive intermediates that can interact with cellular macromolecules such as DNA.
  2. DNA Damage Induction: These reactive species can cause strand breaks in DNA or cross-linking, leading to apoptosis in susceptible cells.

Data

Studies indicate that nitroimidazoles exhibit selective toxicity towards hypoxic cells, making them particularly effective against certain types of tumors and anaerobic bacteria .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Relevant Data or Analyses

Thermal analysis indicates that 1-Methyl-2-methylsulfonyl-4-nitroimidazole has a reasonable thermal stability, making it suitable for various applications without significant decomposition under normal conditions.

Applications

1-Methyl-2-methylsulfonyl-4-nitroimidazole has several scientific applications:

  1. Antimicrobial Agents: It is explored for its potential as an antimicrobial agent against anaerobic bacteria and protozoa.
  2. Cancer Therapy: Due to its ability to induce DNA damage selectively in hypoxic tumor cells, it is being investigated as a therapeutic agent in oncology.
  3. Research Tool: Its unique structure makes it valuable for studying biological processes involving nitroreductases and other enzymes involved in drug metabolism.
Historical Development & Pharmacological Emergence of Nitroimidazole Derivatives

Evolution of Nitroimidazole Scaffolds in Antimicrobial Drug Discovery

The antimicrobial utility of nitroimidazoles originated in 1953 with Maeda's isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica, marking the first natural nitroimidazole antibiotic [1]. This discovery catalyzed systematic exploration of the nitroimidazole scaffold, leading to the serendipitous development of 5-nitroimidazole derivatives when initial 2-nitroimidazole synthesis attempts failed. The Rhône-Poulenc research group pioneered this shift, resulting in metronidazole (Flagyl®) in 1959 – the first systemically active therapeutic against Trichomonas vaginalis and anaerobic pathogens [1]. Metronidazole's clinical success established the pharmacophore blueprint: a nitro group attached to an imidazole ring capable of undergoing bioreduction, coupled with N1-substituents modulating bioavailability and toxicity.

Structural diversification accelerated through the 1960s–1980s, yielding second-generation 5-nitroimidazoles like tinidazole (ethylsulfonylethyl side chain), ornidazole (chloromethyl hydroxypropyl group), and secnidazole (hydroxypropyl chain) . These derivatives improved pharmacokinetics while retaining the core bioreductive mechanism. Simultaneously, 2-nitroimidazole scaffolds emerged as radiosensitizers (e.g., misonidazole) and hypoxia probes (e.g., pimonidazole) due to preferential nitroreduction in low-oxygen environments [1]. The late 20th century witnessed strategic functionalization at the C2 position of 5-nitroimidazoles, exemplified by satranidazole (methylsulfonylimidazolidinone group), designed to enhance amoebicidal activity while mitigating neurotoxicity risks .

Table 1: Milestones in Nitroimidazole Scaffold Development

EraCompound ClassRepresentative AgentsKey Structural Innovations
1950sNatural 2-NitroimidazoleAzomycinUnsubstituted 2-nitroimidazole core
1960sSynthetic 5-NitroimidazoleMetronidazole2-Methyl group; 2-Hydroxyethyl N1-substituent
1970s-1980sSecond-gen 5-NitroimidazoleTinidazole, OrnidazoleSulfonyl, chloromethyl N1-alkylations
1990s-PresentBicyclic/Fused NitroimidazolesDelamanid, Pretomanid6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazine ring

Role of 4-Nitroimidazole Regioisomerism in Expanding Therapeutic Applications

Regioisomerism critically defines the electronic behavior and therapeutic potential of nitroimidazoles. While 5-nitroimidazoles dominate anti-infective applications, 4-nitroimidazole isomers exhibit distinct physicochemical and pharmacological profiles due to altered nitro group positioning relative to ring heteroatoms. The 1-methyl-2-methylsulfonyl-4-nitroimidazole scaffold exemplifies this principle: its 4-nitro group displays higher electron affinity than 5-nitro counterparts due to proximity to both ring nitrogen atoms, facilitating enhanced radical anion stability under reductive conditions [1] . This electronic configuration enables activation across broader redox environments, potentially expanding therapeutic utility beyond classical anaerobic targets.

Synthetic routes to 4-nitroimidazoles diverge significantly from 5-nitro systems. Whereas 5-nitroimidazoles typically originate from nitration of preformed imidazole rings, 4-nitro derivatives often require de novo ring construction or protective group strategies. A representative pathway involves:

  • Nitration of protected imidazole precursors at low temperatures (-20°C) to favor C4 substitution
  • Selective N1-alkylation with methyl iodide
  • C2-functionalization via oxidation of methylthioethers to methylsulfonyl groups using peroxides or peracids

The methylsulfonyl (mesyl) moiety at C2 in this scaffold serves dual purposes:

  • It acts as a strong electron-withdrawing group, augmenting the nitro group's electrophilicity and redox potential
  • It provides a synthetic handle for nucleophilic displacement, enabling diversification into prodrugs or targeted conjugates

Table 2: Comparative Properties of Nitroimidazole Regioisomers

Property4-Nitroimidazoles5-Nitroimidazoles2-Nitroimidazoles
Nitro Group PositionAdjacent to both nitrogensAdjacent to one nitrogenBetween nitrogens
Reduction Potential (E1/2)-390 to -450 mV (moderate)-480 to -520 mV (lowest)-350 to -380 mV (highest)
Primary Therapeutic UsesAntimicrobial developmentAntiprotozoals/anaerobesRadiosensitizers, hypoxia probes
Representative Agent1-Methyl-2-methylsulfonyl-4-nitro-MetronidazoleAzomycin, Benznidazole

Transition from Protozoal Therapies to Multidrug-Resistant Tuberculosis Agents

The resurgence of nitroimidazoles as anti-tubercular agents represents a landmark in scaffold repurposing. Initial exploration of bicyclic nitroimidazoles began with CGI-17341, demonstrating potent activity against Mycobacterium tuberculosis in the 1990s. However, development halted due to mutagenicity concerns [1]. This setback catalyzed rational redesign focused on balancing anaerobic activation with mammalian cell safety. Two critical innovations emerged:

  • Incorporation of oxygen atoms into the imidazole-fused ring system (e.g., oxazine rings)
  • Introduction of electron-withdrawing substituents (deuterium, fluorine) adjacent to the nitro group to modulate reduction kinetics [1]

These strategies yielded delamanid (OPC-67683) and pretomanid (PA-824), approved in 2014 and 2019 respectively for multidrug-resistant TB (MDR-TB). Their mechanism diverges from classical nitroimidazoles:

  • Step 1: Intracellular nitroreduction by M. tuberculosis-specific deazaflavin (F420) cofactor system
  • Step 2: Generation of three distinct bioactive species – nitric oxide (cytotoxic to mycobacteria), reactive nitrogen intermediates (RNA/DNA damage), and des-nitro metabolites (cell wall mycolic acid inhibition) [1]

This multitarget mechanism circumvents existing resistance pathways and retains activity against non-replicating bacilli. Crucially, delamanid and pretomanid exhibit negligible mutagenicity due to their high reduction potential thresholds, requiring specific F420-dependent nitroreductases absent in mammalian cells [1]. The structural evolution from monocyclic antiprotozoals to bicyclic anti-TB agents demonstrates the scaffold's adaptability:

Table 3: Evolution of Nitroimidazoles for Multidrug-Resistant Tuberculosis

GenerationCompoundCore StructureKey InnovationsClinical Impact
FirstCGI-17341Imidazo[4,5-c]pyridineFirst bicyclic anti-TB nitroimidazoleDiscontinued (mutagenicity)
SecondPretomanid (PA-824)6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazineChiral center; 4-trifluoromethoxybenzyloxy groupApproved for XDR-TB/MDR-TB (2019)
SecondDelamanid (OPC-67683)6,7-Dihydro-5H-imidazo[2,1-b][1,3]oxazine6-Deuterio modification; 4-chloro-2-fluorophenoxyApproved for pulmonary MDR-TB (2014)

The scaffold's progression underscores how strategic functionalization – particularly at C2/C4 positions and bicyclic fusion – transformed classical antiprotozoal pharmacophores into modern anti-mycobacterial warheads. Current research explores hybrid molecules conjugating 4-nitroimidazoles like 1-methyl-2-methylsulfonyl-4-nitroimidazole with established anti-TB chemotypes to address emerging resistance [1].

Properties

CAS Number

86072-17-5

Product Name

1-Methyl-2-methylsulfonyl-4-nitroimidazole

IUPAC Name

1-methyl-2-methylsulfonyl-4-nitroimidazole

Molecular Formula

C5H7N3O4S

Molecular Weight

205.19 g/mol

InChI

InChI=1S/C5H7N3O4S/c1-7-3-4(8(9)10)6-5(7)13(2,11)12/h3H,1-2H3

InChI Key

LOEPQBKUIIRSRZ-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1S(=O)(=O)C)[N+](=O)[O-]

Canonical SMILES

CN1C=C(N=C1S(=O)(=O)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.